molecular formula C17H19N3O2S2 B2708355 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1351660-61-1

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2708355
CAS RN: 1351660-61-1
M. Wt: 361.48
InChI Key: KFGWHGCGWCMGRY-UHFFFAOYSA-N
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Description

The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a methoxy group, a thiazole ring, and an amide group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been focusing on the synthesis of novel compounds using derivatives similar to "2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide" as intermediates or core structures. For example, the synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have shown significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This highlights the versatility of thiazole derivatives in synthesizing biologically active compounds.

Antimicrobial Activities

Several studies have investigated the antimicrobial activities of compounds synthesized from thiazole derivatives. For instance, thiazole and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing potential in combating bacterial and fungal pathogens (Wardkhan et al., 2008). This application is crucial in the development of new antimicrobial agents to address the growing issue of antibiotic resistance.

Future Directions

Thiazole derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, this compound could be a potential candidate for further drug development.

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-20(11-15(21)18-9-8-12-5-4-10-23-12)17-19-16-13(22-2)6-3-7-14(16)24-17/h3-7,10H,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGWHGCGWCMGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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